Cas no 2228918-58-7 (tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate)

tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate
- EN300-1874790
- 2228918-58-7
- tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate
-
- インチ: 1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12-5-4-10(18)8-11(12)13-9-20-7-6-16-13/h4-5,8,13,16,18H,6-7,9H2,1-3H3,(H,17,19)
- InChIKey: LQDSNKWZIUANOP-UHFFFAOYSA-N
- SMILES: O1CCNC(C2C=C(C=CC=2NC(=O)OC(C)(C)C)O)C1
計算された属性
- 精确分子量: 294.15795719g/mol
- 同位素质量: 294.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 79.8Ų
tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874790-2.5g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 2.5g |
$3249.0 | 2023-09-18 | ||
Enamine | EN300-1874790-0.5g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 0.5g |
$1591.0 | 2023-09-18 | ||
Enamine | EN300-1874790-0.1g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 0.1g |
$1459.0 | 2023-09-18 | ||
Enamine | EN300-1874790-1.0g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 1g |
$1658.0 | 2023-05-23 | ||
Enamine | EN300-1874790-5.0g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 5g |
$4806.0 | 2023-05-23 | ||
Enamine | EN300-1874790-10.0g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 10g |
$7128.0 | 2023-05-23 | ||
Enamine | EN300-1874790-1g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 1g |
$1658.0 | 2023-09-18 | ||
Enamine | EN300-1874790-5g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 5g |
$4806.0 | 2023-09-18 | ||
Enamine | EN300-1874790-0.05g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 0.05g |
$1393.0 | 2023-09-18 | ||
Enamine | EN300-1874790-0.25g |
tert-butyl N-[4-hydroxy-2-(morpholin-3-yl)phenyl]carbamate |
2228918-58-7 | 0.25g |
$1525.0 | 2023-09-18 |
tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate 関連文献
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate (CAS No. 2228918-58-7)
Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate, identified by its CAS number 2228918-58-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group, a hydroxyphenyl moiety, and a morpholine ring, contribute to its unique chemical properties and biological interactions.
The tert-butyl group in the molecular structure enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially improving its membrane permeability. This characteristic is particularly relevant in drug design, as it can influence the compound's ability to cross biological membranes and reach target sites within the body. Additionally, the hydroxyphenyl moiety introduces a polar hydroxyl group, which can participate in hydrogen bonding and other interactions with biological targets, thereby modulating its pharmacological effects.
The morpholine ring is another key structural element that contributes to the compound's complexity and functionality. Morpholine derivatives are known for their stability and ability to form stable complexes with various biomolecules. This structural feature makes Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate a promising candidate for further exploration in drug development, particularly in the context of enzyme inhibition and receptor binding studies.
In recent years, there has been growing interest in carbamate-based compounds due to their potential as pharmacological agents. Carbamates have been shown to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. The specific combination of functional groups in Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate suggests that it may possess unique pharmacological profiles that could be exploited for therapeutic purposes.
One of the most exciting areas of research involving this compound is its potential application in targeted therapy. The structural motifs present in Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate suggest that it could interact with specific enzymes or receptors involved in various disease pathways. For instance, studies have indicated that hydroxyphenyl derivatives can modulate the activity of certain kinases and phosphodiesterases, which are key players in cellular signaling pathways associated with cancer and inflammation.
Moreover, the stability provided by the tert-butyl group and the morpholine ring could enhance the compound's bioavailability and duration of action, making it a more effective therapeutic agent. These properties are particularly important in drug development, where optimizing pharmacokinetic profiles is crucial for achieving desired clinical outcomes.
Recent advancements in computational chemistry have also facilitated a deeper understanding of how Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate interacts with biological targets. Molecular docking studies have shown that this compound can bind effectively to several protein targets, suggesting multiple potential mechanisms of action. These findings highlight the compound's versatility and its potential as a lead molecule for further medicinal chemistry optimization.
In addition to its pharmaceutical applications, Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate may also find utility in research settings as a tool compound for studying enzyme mechanisms and developing novel inhibitors. Its unique structural features make it an attractive candidate for use in high-throughput screening assays aimed at identifying new therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex carbamate derivatives more efficiently, which bodes well for future research and development efforts.
Future directions for research on Tert-butyl N-4-hydroxy-2-(morpholin-3-yl)phenylcarbamate include exploring its pharmacological effects in vivo using animal models. Such studies will provide valuable insights into its therapeutic potential and help identify any adverse effects or safety concerns. Additionally, investigating its interactions with other biomolecules using spectroscopic techniques will further elucidate its mechanism of action.
In conclusion,Tert-butyl N-4-hydroxy-2-(morpholin-3-y]phenyIcarbamate (CAS No. 2228918 58 7) is a promising compound with significant potential in pharmaceutical research and development Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent or research tool Compound libraries containing derivatives like this one will continue to be valuable resources for drug discovery efforts aimed at addressing unmet medical needs.
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